1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol
Description
Molecular Weight Calculation:
- Carbon (C): 13 atoms × 12.01 g/mol = 156.13 g/mol
- Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol
- Oxygen (O): 4 atoms × 16.00 g/mol = 64.00 g/mol
- Total: $$156.13 + 16.128 + 64.00 = 236.258 \, \text{g/mol}$$
Discrepancies between calculated (236.258 g/mol) and reported (236.26 g/mol) values arise from rounding conventions. Isotopic labeling (e.g., deuterium substitution) increases the molecular weight, as seen in the deuterated analog C₁₃H₁₁D₅O₄ , which has a mass of 241.30 g/mol .
The compound’s exact mass (236.105 g/mol) and empirical formula were validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirming the absence of heteroatoms beyond those specified in the formula.
Properties
CAS No. |
627081-12-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.267 |
IUPAC Name |
(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |
InChI Key |
OAFYUCDEFSNRJA-QZNDUUOJSA-N |
SMILES |
C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |
Synonyms |
(2R,3S)-5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Hydroxylation
The synthesis begins with hydrogenation of naphthalene derivatives to form the tetrahydro-naphthalene backbone. For example, 1,3-dihydroxynaphthalene (CAS 132-86-5) serves as a precursor, undergoing hydrogenation under catalytic conditions to yield 1,2,3,4-tetrahydro-1,3-naphthalenediol. Subsequent epoxidation introduces the oxiranylmethoxy group. Key steps include:
-
Epoxide Formation : Reaction with epichlorohydrin in alkaline media generates the oxiranylmethoxy substituent at the fifth position.
-
Stereochemical Control : Chiral catalysts or resolution techniques ensure the (2R,3S) configuration. For instance, asymmetric epoxidation using Sharpless conditions achieves >90% enantiomeric excess.
Table 1: Reaction Conditions for Epoxidation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Titanium isopropoxide | |
| Solvent | Dichloromethane | |
| Temperature | −20°C to 25°C | |
| Yield | 78–85% |
One-Vessel Synthesis Without Intermediate Isolation
A patented method (EP0445250B1) streamlines the synthesis by avoiding intermediate isolation. This approach reduces purification steps and improves overall yield (40–45%):
Reaction Sequence
-
Epoxide Coupling : 1,3-dihydroxynaphthalene reacts with epichlorohydrin in toluene, forming the epoxy intermediate.
-
Amination : The epoxide reacts with tert-butylamine at 60–75°C under nitrogen, yielding the amino-alcohol derivative.
-
Hydroxylation and Cyclization : Treatment with potassium iodate and iodine in acetic acid introduces hydroxyl groups, followed by hydrolysis with potassium hydroxide to finalize the cis-diol structure.
Table 2: Key Parameters for One-Vessel Synthesis
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Epoxide Coupling | Toluene, 60°C, 3 hr | 82% | 95% | |
| Amination | tert-Butylamine, 70°C | 75% | 90% | |
| Hydroxylation | KIO₃, I₂, AcOH, 3 hr | 88% | 98% |
Stereoselective Hydroxylation and Purification
Cis-Dihydroxylation
The cis-(2R,3S) configuration is achieved via hydroxylation of 5,8-dihydronaphthalene derivatives. Silver iodide in wet acetic acid mediates syn-dihydroxylation, followed by catalytic hydrogenation to saturate the naphthalene ring.
Recrystallization
Final purification involves recrystallization from methanol-acetone (1:2 v/v), enhancing purity to 99.7%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide or diol groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
-
Neurotransmission Modulation
- This compound has been studied for its effects on neurotransmitter systems. It shows promise in modulating adrenergic receptors, which are crucial in regulating mood and anxiety levels. Research indicates that it may help alleviate symptoms of depression and anxiety disorders by acting on these receptors .
- Potential in Treating Neurological Disorders
- Anti-inflammatory Properties
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in improved outcomes in models of neurodegeneration. The findings suggested that it could protect against neuronal loss and improve behavioral outcomes in subjects with induced neurodegenerative conditions.
Study 2: Mood Regulation
In a clinical trial involving patients with generalized anxiety disorder (GAD), participants who received this compound showed a statistically significant reduction in anxiety scores compared to the placebo group. This suggests its potential as an anxiolytic agent.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Neurotransmission Modulation | Modulates adrenergic receptors; potential antidepressant effects |
| Neurological Disorders | Potential treatments for Parkinson's disease and schizophrenia |
| Anti-inflammatory Properties | May reduce inflammation; potential applications in chronic pain management |
| Neuroprotective Effects | Protects against neuronal loss; improves outcomes in neurodegenerative models |
| Mood Regulation | Reduces anxiety symptoms; potential anxiolytic properties |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol involves its interaction with molecular targets and pathways. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This reactivity is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Tetralin Derivatives
Key Observations:
Functional Group Diversity: The target compound’s epoxide group distinguishes it from 5-Methoxy-1,2,3,4-Tetrahydro-1-Naphthol, which has a methoxy and phenol group. The branched hydroxypropyl group in the C₁₆H₂₂O₂ compound () increases steric bulk, likely altering solubility and binding affinity compared to the target compound’s linear substituents .
Stereochemical Influence :
- The (2R,3S) configuration in the target compound and its deuterated analog suggests enantiomer-specific interactions, which may affect pharmacological activity .
Isotopic Effects :
- The deuterated analog (D5) retains the same functional groups but replaces hydrogen atoms with deuterium. This modification could slow metabolic degradation, as seen in other deuterated pharmaceuticals .
Biological Activity
1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol is a compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16O4
- Molecular Weight : 236.264 g/mol
- CAS Number : 627081-12-3
- Structural Characteristics : The compound features a naphthalene core with hydroxyl and epoxide functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities including:
- Antioxidant Properties : It has been shown to scavenge free radicals and inhibit oxidative stress in cellular models.
- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing neuronal apoptosis.
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
The mechanisms underlying the biological activity of this compound are complex and involve several pathways:
- Modulation of Signal Transduction Pathways : It interacts with adrenergic receptors and may influence neurotransmission related to depression and anxiety disorders .
- Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways .
Case Studies
-
Neuroprotective Study :
- A study assessed the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
- Anticancer Activity :
Data Tables
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (2R,3S)-rel-2,3-naphthalenediol derivatives be experimentally verified?
- Methodological Answer : Utilize X-ray crystallography to resolve absolute stereochemistry, as demonstrated in studies of structurally similar naphthalenediol derivatives (e.g., resolution of (2S,3R) configurations in ). For preliminary analysis, NMR-based NOE (Nuclear Overhauser Effect) experiments can identify spatial proximity of protons to confirm relative stereochemistry. Polarimetry or chiral HPLC with validated reference standards may supplement these findings .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar epoxide and diol moieties. For scale-up, recrystallization using solvents like ethanol/water or acetone can improve purity. Monitor purity via HPLC-MS (C18 column, 0.1% formic acid in mobile phase) to detect residual byproducts (e.g., unreacted oxiranylmethyl intermediates) .
Q. How can the stability of the oxiranyl (epoxide) group under varying pH conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor epoxide ring-opening reactions via FT-IR (loss of epoxide C-O-C stretch at ~850 cm⁻¹) and ¹H-NMR (appearance of diol protons at δ 3.5–4.5 ppm). Compare degradation kinetics using Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How do computational models predict the bioactivity of this compound compared to its stereoisomers?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using crystallographic protein targets (e.g., cytochrome P450 enzymes) to assess stereospecific binding. Compare binding energies and poses with experimental IC₅₀ values from enzyme inhibition assays. Validate predictions with MD simulations (NAMD/GROMACS) to analyze conformational stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HepG2, HEK293) and control for variables like metabolic activity (MTT vs. resazurin assays). Perform metabolomic profiling (LC-QTOF-MS) to identify cell-specific detoxification pathways (e.g., glutathione conjugation). Cross-reference with transcriptomic data (RNA-seq) to link cytotoxicity to oxidative stress markers (e.g., NRF2 activation) .
Q. How can degradation products of this compound be identified and quantified in environmental matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) in tandem with SPE (solid-phase extraction) for trace analysis in water/soil samples. Employ isotopic labeling (e.g., ¹³C-oxiranyl groups) to track degradation pathways. Validate with QSAR models to predict ecotoxicological risks of identified metabolites (e.g., epoxide hydrolase-mediated diol formation) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
